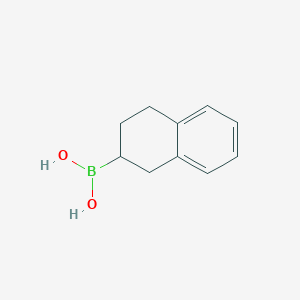
(1,2,3,4-Tetrahydronaphthalen-2-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,2,3,4-Tetrahydronaphthalen-2-yl)boronic acid is an organoboron compound that plays a significant role in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This compound is characterized by the presence of a boronic acid group attached to a tetrahydronaphthalene ring, making it a valuable reagent in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of (1,2,3,4-Tetrahydronaphthalen-2-yl)boronic acid typically involves hydroboration reactions. One common method is the hydroboration of 1,2,3,4-tetrahydronaphthalene with a borane reagent such as borane-tetrahydrofuran complex (BH3·THF). The reaction proceeds under mild conditions and yields the desired boronic acid after oxidation with hydrogen peroxide.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, leading to higher yields and purity of the product. The use of automated systems also minimizes human error and enhances safety.
Análisis De Reacciones Químicas
Types of Reactions: (1,2,3,4-Tetrahydronaphthalen-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to the corresponding alcohol.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts in the presence of bases such as potassium carbonate.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Alcohols.
Substitution: Biaryl compounds in Suzuki-Miyaura coupling.
Aplicaciones Científicas De Investigación
(1,2,3,4-Tetrahydronaphthalen-2-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds, which is crucial in the synthesis of complex organic molecules.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological processes.
Industry: The compound is used in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of (1,2,3,4-Tetrahydronaphthalen-2-yl)boronic acid in the Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparación Con Compuestos Similares
- 5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid
- 1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester
- N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid
Uniqueness: (1,2,3,4-Tetrahydronaphthalen-2-yl)boronic acid is unique due to its specific structure, which provides distinct reactivity and selectivity in chemical reactions. Its tetrahydronaphthalene ring offers steric and electronic properties that can be advantageous in certain synthetic applications compared to other boronic acids.
Propiedades
Fórmula molecular |
C10H13BO2 |
|---|---|
Peso molecular |
176.02 g/mol |
Nombre IUPAC |
1,2,3,4-tetrahydronaphthalen-2-ylboronic acid |
InChI |
InChI=1S/C10H13BO2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-4,10,12-13H,5-7H2 |
Clave InChI |
BYGRYMGPYSKDKR-UHFFFAOYSA-N |
SMILES canónico |
B(C1CCC2=CC=CC=C2C1)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


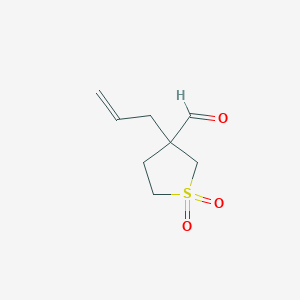
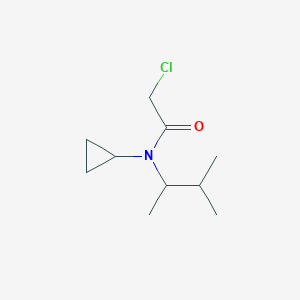
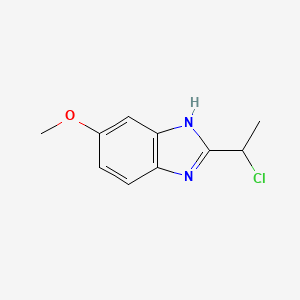
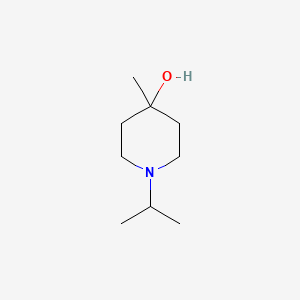
![{6-Ethyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13187019.png)

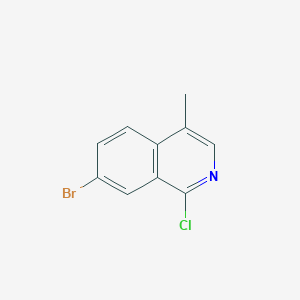
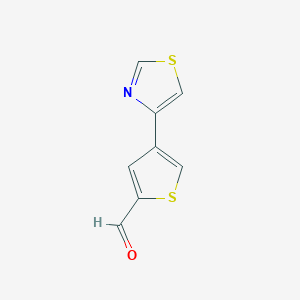
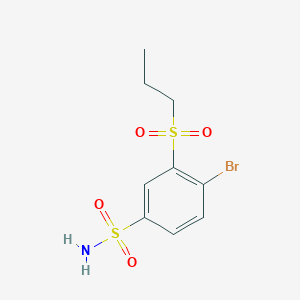
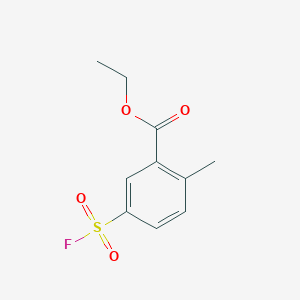
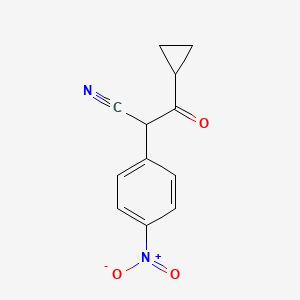
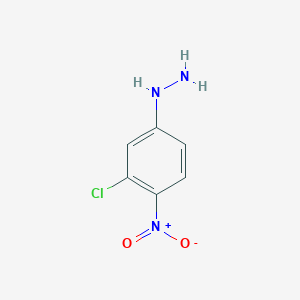
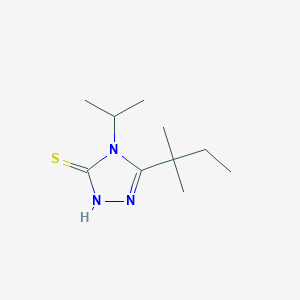
![Methyl({[4-(trifluoromethyl)thiophen-2-yl]methyl})amine](/img/structure/B13187068.png)
